(E)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-18-11-16-17-15(18)23(21,22)13-9-19(10-13)14(20)8-7-12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNWUDKDGPDASV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a novel synthetic derivative incorporating a triazole moiety, which has gained significant attention due to its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antimicrobial , antifungal , anticancer , and anti-inflammatory activities. This article explores the synthesis, biological activities, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of the compound involves several steps, typically starting from readily available precursors. The key reactions include the formation of the azetidine ring and the introduction of the triazole sulfonyl group. The following general synthetic pathway is often employed:
- Formation of Azetidine Derivative : Reaction of an appropriate amine with a carbonyl compound to form the azetidine structure.
- Triazole Formation : Utilizing 4-methyl-4H-1,2,4-triazole as a starting material, which is then modified through sulfonylation.
- Final Coupling Reaction : The azetidine derivative is coupled with the triazole to yield the final product.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 14 | 64 µg/mL |
These results indicate that the compound possesses notable antibacterial and antifungal activity, comparable to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been explored. It was tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HCT116 (Colon Cancer) | 6.2 |
| HeLa (Cervical Cancer) | 12.8 |
The IC50 values suggest that the compound exhibits promising cytotoxic effects against these cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of triazole derivatives often involves the inhibition of specific enzymes or pathways within microbial or cancerous cells. For instance, it is hypothesized that this compound may interfere with:
- Fungal Ergosterol Synthesis : By inhibiting lanosterol demethylase.
- Cancer Cell Proliferation : Through apoptosis induction via mitochondrial pathways.
Case Studies
In a recent study, researchers synthesized a series of triazole derivatives similar to our compound and evaluated their biological activities. One derivative demonstrated significant activity against HCT116 cells with an IC50 value of 6.2 µM, indicating that structural modifications can enhance potency .
Another investigation focused on the antimicrobial efficacy of various triazole compounds against multi-drug resistant strains of bacteria. The findings revealed that modifications at the triazole ring significantly impacted their effectiveness against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous compounds, focusing on structural variations, synthetic routes, and inferred properties.
Structural Features
Key Observations :
- The target compound is unique in combining azetidine, sulfonyl, and 1,2,4-triazole, which may enhance metabolic stability compared to imidazole-containing analogs like .
- Bulkier substituents (e.g., anthracene in or naphthyl in ) likely reduce solubility but improve lipophilicity, affecting membrane permeability.
- The Z-configuration in may alter biological activity due to steric and electronic differences compared to the E-configuration.
Key Observations :
- The Claisen-Schmidt condensation is widely used for enone formation (e.g., ), suggesting the target compound’s enone may be synthesized similarly.
- Click chemistry (for 1,2,3-triazoles) and nucleophilic substitution (for 1,2,4-triazoles) are critical for triazole incorporation, as seen in .
Crystallographic and Structural Data
- The compound in was analyzed using crystallography, revealing planar enone systems and intermolecular hydrogen bonds involving triazole N–H groups .
- SHELX software () and ORTEP () are standard tools for refining crystal structures, implying that structural parameters (bond lengths, angles) of the target compound could be compared with if crystallized.
Q & A
Q. What are the established synthetic routes for this compound, and what purification methods are recommended?
The synthesis typically involves multi-step reactions, starting with the formation of the azetidine ring and subsequent sulfonylation with the 4-methyl-1,2,4-triazole moiety. Key steps include:
- Sulfonylation : Reacting 4-methyl-1,2,4-triazole-3-thiol with an azetidine derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl linkage .
- Enone formation : Coupling the sulfonylated azetidine with a phenylpropenone precursor via a Michael addition or Wittig reaction . Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard for isolating intermediates, while recrystallization (using ethanol or methanol) is preferred for the final product .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR are essential for verifying the azetidine ring, sulfonyl group, and enone geometry. The (E)-configuration of the propenone moiety is confirmed by a coupling constant in H NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 415.1342) .
- IR spectroscopy : Peaks at 1670–1700 cm confirm the carbonyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical purity?
- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions, while higher temperatures (60–80°C) accelerate enone formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, whereas non-polar solvents (e.g., toluene) favor stereoselective enone formation .
- Catalysts : Use of Lewis acids (e.g., ZnCl) or phase-transfer catalysts improves regioselectivity in azetidine functionalization .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., varying IC values in kinase inhibition assays) may arise from:
- Assay conditions : Differences in buffer pH, incubation time, or cell lines. Standardize protocols using guidelines from and .
- Compound purity : Impurities >2% can skew results. Validate purity via HPLC (≥98%) before biological testing .
- Structural analogs : Compare activity with related triazole-sulfonyl compounds to identify structure-activity relationships (SAR) .
Q. What computational methods are suitable for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2). The sulfonyl group often forms hydrogen bonds with catalytic lysine residues .
- MD simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories, focusing on azetidine flexibility and solvent accessibility .
- QSAR models : Train models using datasets from PubChem or ChEMBL to predict cytotoxicity profiles .
Q. What strategies resolve overlapping signals in NMR spectra?
- 2D NMR : HSQC and HMBC experiments clarify correlations between protons and carbons, particularly for congested regions like the azetidine-triazole junction .
- Solvent optimization : Switch from CDCl to DMSO-d to improve resolution of polar functional groups .
- Dynamic NMR : Variable-temperature experiments (e.g., 25–60°C) can separate signals from conformers in flexible regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
